Cas no 306773-85-3 ((R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate)
(R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate
- (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate(WXC01498)
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- Inchi: 1S/C16H20N2O6/c1-16(2,3)24-13(19)17-12-10-23-15(21)18(12)14(20)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
- InChI Key: NWVQQBLTHUTMMB-GFCCVEGCSA-N
- SMILES: O1C[C@H](NC(OC(C)(C)C)=O)N(C(OCC2=CC=CC=C2)=O)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
(R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516649-1g |
(R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-oxooxazolidine-3-carboxylate |
306773-85-3 | 95% | 1g |
$554 | 2023-02-17 | |
| Ambeed | A148249-1g |
(R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-oxooxazolidine-3-carboxylate |
306773-85-3 | 95+% | 1g |
$565.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732853-1g |
Benzyl (r)-4-((tert-butoxycarbonyl)amino)-2-oxooxazolidine-3-carboxylate |
306773-85-3 | 98% | 1g |
¥4746.00 | 2024-08-02 |
(R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate Suppliers
(R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate
(R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 306773-85-3 is a highly specialized chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate, represents a sophisticated derivative of oxazolidinone, a heterocyclic scaffold that has been extensively explored for its potential in drug discovery and molecular recognition. The structural features of this molecule, particularly its chiral center and protective groups, make it a valuable tool in the development of enantioselective catalysts and bioactive molecules.
In recent years, there has been a surge in research focused on the development of chiral auxiliaries and ligands that can enhance the efficiency and selectivity of asymmetric synthesis. The oxazolidinone ring system is particularly well-suited for this purpose due to its ability to stabilize reactive intermediates and control stereochemistry. The tert-butoxycarbonyl (Boc) group in the molecule serves as an effective protecting group for the amine functionality, allowing for selective modifications while maintaining the integrity of the chiral center. This makes (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate an ideal candidate for applications in peptide synthesis and other areas where precise control over stereochemistry is paramount.
One of the most compelling aspects of this compound is its utility in the synthesis of peptidomimetics, which are molecular mimics of natural peptides designed to interact with biological targets in a similar manner. Peptidomimetics have shown promise in the development of drugs that can modulate protein-protein interactions, enzyme activity, and other critical biological processes. The oxazolidinone scaffold provides a rigid framework that can be modified to mimic the backbone conformation of peptides while introducing additional functional groups that enhance binding affinity and selectivity. This has led to numerous applications in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
The CAS number 306773-85-3 identifies a specific isomer of this compound, emphasizing the importance of stereochemistry in chemical biology. In recent studies, researchers have leveraged this compound to develop novel enantioselective catalysts that can facilitate asymmetric transformations under mild conditions. These catalysts have been shown to improve yields and reduce side reactions, making them valuable tools for industrial-scale synthesis. The ability to produce enantiomerically pure compounds is crucial for pharmaceutical applications, where even small differences in stereochemistry can significantly impact biological activity.
Moreover, the protective group strategy employed in (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate allows for sequential functionalization of different sites within the molecule. This is particularly useful in multi-step synthetic routes where selective modification is essential. For instance, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be coupled with other reagents or used in further transformations. This flexibility makes the compound a versatile building block for constructing complex molecules.
The oxazolidinone ring system also exhibits interesting properties when incorporated into larger molecular frameworks. For example, it can serve as a template for designing molecules that interact with metal ions, which are often critical cofactors in biological processes. Recent research has shown that oxazolidinone derivatives can form stable complexes with transition metals, leading to applications in catalysis and material science. These complexes have been explored for their ability to catalyze various transformations, including cross-coupling reactions and oxidation processes.
In conclusion, (R)-Benzyl 4-((Tert-Butoxycarbonyl)Amino)-2-Oxooxazolidine-3-Carboxylate, identified by its CAS number 306773-85-3, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for developing chiral auxiliaries, peptidomimetics, and enantioselective catalysts. The compound's ability to undergo selective functionalization and its compatibility with various synthetic strategies further enhance its utility in drug discovery and molecular engineering. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology is likely to grow even further.
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